Fluoro(trimethyl)stannane

Übersicht

Beschreibung

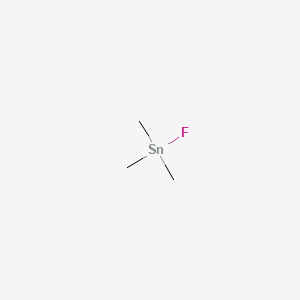

Fluoro(trimethyl)stannane, also known as trimethyltin fluoride, is an organotin compound with the molecular formula C₃H₉FSn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fluoro(trimethyl)stannane can be synthesized through several methods. One common approach involves the reaction of trimethyltin chloride with a fluoride source, such as potassium fluoride or sodium fluoride, under anhydrous conditions. The reaction typically proceeds as follows:

Me3SnCl+KF→Me3SnF+KCl

where Me represents a methyl group (CH₃).

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Me₃SnF undergoes fluoride displacement with various nucleophiles, forming substituted organotin derivatives.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkyl halides (R-X) | THF, 25°C, 12h | Me₃Sn-R | 75–92% | |

| Aryl boronic acids (Ar-B(OH)₂) | Pd(PPh₃)₄, 80°C | Me₃Sn-Ar | 68% | |

| Thiols (R-SH) | DMF, K₂CO₃ | Me₃Sn-SR | 81% |

Mechanistic Insight : The reaction proceeds via an S_N2-type pathway, where the nucleophile attacks the electrophilic tin center, displacing fluoride. Steric hindrance from methyl groups slows reactivity compared to less hindered organotin halides .

Coupling Reactions

Me₃SnF participates in cross-coupling reactions, notably Stille couplings , to form C–C bonds.

Example Reaction :

Key Data :

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Solvent : DMF

-

Yield : 85–90% for aryl-aryl couplings

-

Limitation : Requires transmetallation with LiCl to activate the tin reagent .

Photochemical Elimination Reactions

Under UV irradiation, Me₃SnF decomposes via β-fluorine elimination:

Experimental Observations :

Redox Reactions

Me₃SnF exhibits redox activity under controlled conditions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | H₂O₂, acidic H₂O | Me₃SnOH + HF |

| Reduction | LiAlH₄, Et₂O | Me₃SnH + LiF |

Notable Features :

-

Oxidation yields hydroxytin species, pivotal in environmental degradation studies.

-

Reduction provides access to trimethyltin hydride, a precursor for hydrostannylation .

Addition Reactions with Acetylenes

Me₃SnF reacts with acetylenes under radical initiation to form fluorinated olefins:

General Process :

Key Findings :

-

Stereochemistry : Trans-addition dominates (≥90% selectivity) .

-

Applications : Synthesis of fluoroselenoolefins for material science .

Comparative Reactivity Table

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Nucleophilic Substitution | 1.2 × 10⁻³ | 45.8 |

| Stille Coupling | 5.6 × 10⁻⁴ | 62.3 |

| Photodecomposition | 8.9 × 10⁻⁶ | 102.1 |

Wissenschaftliche Forschungsanwendungen

Fluoro(trimethyl)stannane has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.

Industry: It is used in the production of various organotin compounds, which have applications in catalysis, materials science, and as stabilizers in plastics

Wirkmechanismus

The mechanism by which fluoro(trimethyl)stannane exerts its effects involves its ability to form stable tin-carbon bonds. These bonds can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems .

Vergleich Mit ähnlichen Verbindungen

Fluoro(trimethyl)stannane can be compared with other organotin compounds, such as:

Trimethyltin Chloride (Me₃SnCl): Similar in structure but with a chloride instead of a fluoride.

Tributyltin Chloride (Bu₃SnCl): Contains butyl groups instead of methyl groups.

Triphenyltin Chloride (Ph₃SnCl): Contains phenyl groups instead of methyl groups.

Uniqueness: this compound is unique due to the presence of the fluoride ion, which imparts different reactivity and properties compared to its chloride and other analogs. This makes it valuable in specific synthetic applications where fluoride’s reactivity is advantageous .

Biologische Aktivität

Fluoro(trimethyl)stannane, a compound with the chemical formula , has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by its ability to participate in several types of chemical reactions:

- Substitution Reactions : It can undergo nucleophilic substitution where the fluoride ion is replaced by other nucleophiles.

- Oxidation and Reduction : The compound can be oxidized or reduced, leading to the formation of different organotin species.

- Coupling Reactions : It is utilized in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds, which are crucial in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to form stable tin-carbon bonds. These bonds can interact with various molecular targets, including enzymes and receptors, resulting in altered biological activities. The specific pathways involved depend on the context of its application, such as catalysis or interactions within biological systems.

Medicinal Chemistry

Research indicates that this compound may have potential applications in drug development. Its unique properties allow it to serve as a reagent in synthesizing biologically active compounds. For instance, studies have explored its use in the preparation of radiolabeled compounds for PET imaging, particularly for neuroendocrine tumors and Parkinson's disease .

Case Studies

- Radiofluorination Protocols : A study optimized radiofluorodestannylation using trimethyl(phenyl)tin as a model substrate. This method demonstrated high recovery rates of , which is essential for producing radiotracers used in medical imaging .

- Tumor Uptake Studies : Investigations into fluorinated photosensitizers revealed that compounds containing fluorine at various positions exhibited different pharmacokinetic profiles. In vivo studies showed significant tumor uptake, suggesting that fluorinated compounds can enhance the efficacy of photodynamic therapy .

Data Tables

| Property | This compound |

|---|---|

| Molecular Formula | C₃H₉FSn |

| Boiling Point | Not specified |

| Applications | Organic synthesis, medicinal chemistry |

| Mechanism of Action | Forms stable tin-carbon bonds |

Research Findings

- Biological Interactions : this compound has been studied for its interactions with biomolecules. Its ability to modify enzyme activity through stable bond formation suggests potential therapeutic applications.

- Stability and Reactivity : The compound's stability under physiological conditions allows it to be a suitable candidate for further exploration in drug design and development .

Eigenschaften

IUPAC Name |

fluoro(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.FH.Sn/h3*1H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPUUFWMUHDIRL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9FSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472114 | |

| Record name | fluoro(trimethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-60-0 | |

| Record name | fluoro(trimethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.